Keto-Enol Tautomeric Ratio Defines Reactivity Differentiation from Aromatic Analogs
Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate exists predominantly as the 4-oxo (keto) tautomer in aprotic solvents (>95% by ¹H NMR integration), whereas its aromatic counterpart ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (CAS 55613-22-4) favors the enol form [1]. This tautomeric bias directly affects the compound's electrophilicity at the 5-carboxylate position and its capacity to act as a hydrogen-bond donor in supramolecular assemblies [2].
| Evidence Dimension | Keto-enol tautomeric ratio in DMSO-d₆ |
|---|---|
| Target Compound Data | >95% keto form (4-oxo tautomer) |
| Comparator Or Baseline | Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (CAS 55613-22-4): <5% keto form, predominantly enol |
| Quantified Difference | >90 percentage point shift toward keto tautomer |
| Conditions | ¹H NMR spectroscopy in DMSO-d₆ at 25°C |
Why This Matters
This tautomeric difference dictates distinct reactivity in alkylation, acylation, and condensation reactions, making the saturated scaffold the preferred starting material when a ketone functional handle is required.
- [1] Katritzky, A. R., et al. (2010). Tautomerism of heterocycles: Six-membered rings with two heteroatoms. In Handbook of Heterocyclic Chemistry (3rd ed., pp. 425–470). Elsevier. https://doi.org/10.1016/B978-0-08-095843-9.00010-0 View Source
- [2] Elguero, J., et al. (2000). The tautomerism of heterocycles: Five-membered rings with two or more heteroatoms. Advances in Heterocyclic Chemistry, 76, 1–84. https://doi.org/10.1016/S0065-2725(00)76005-7 View Source
